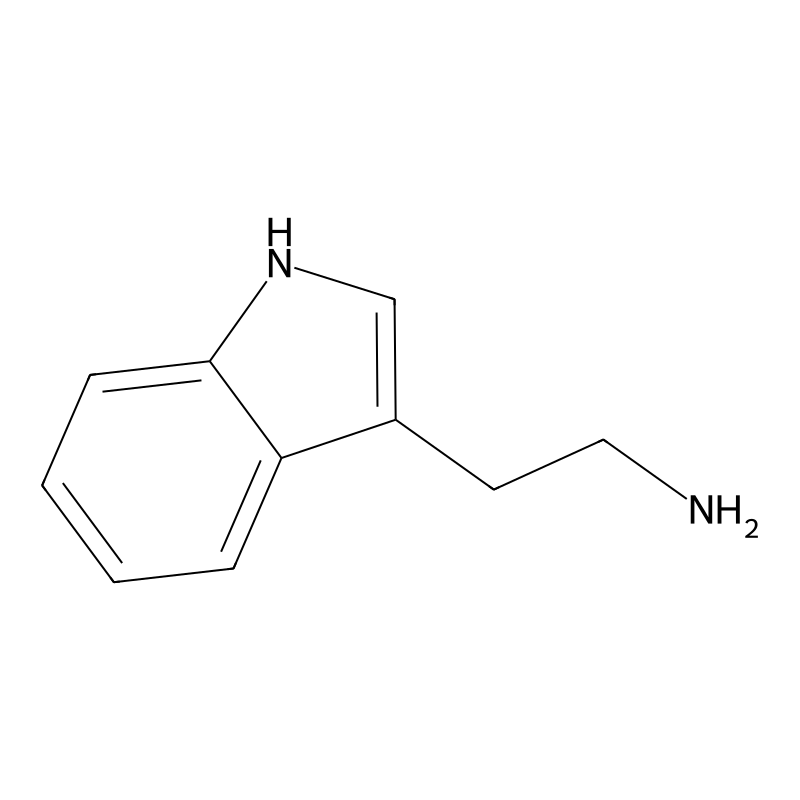1-Butyl-2,3-dimethylimidazolium tetrafluoroborate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Thermal and chemical stability: [bdmim]BF4 boasts exceptional thermal stability, withstanding high temperatures without decomposition. Additionally, it exhibits remarkable chemical stability towards strong acids and bases, making it suitable for diverse reaction conditions. Source: Sigma-Aldrich:
- Solvating power: [bdmim]BF4 acts as a versatile solvent for various organic and inorganic compounds, allowing researchers to explore reactions and processes under unique environments. Source: RoCo:
- ** recyclability:** Unlike many traditional solvents, [bdmim]BF4 can be readily recycled and reused, minimizing waste generation and promoting sustainable research practices. Source: Sigma-Aldrich:
Due to these properties, [bdmim]BF4 finds applications in various scientific research areas, including:
- Electrochemistry: The ionic nature of [bdmim]BF4 makes it a suitable electrolyte for electrochemical studies. Researchers utilize it to investigate electrode-electrolyte interfaces, battery performance, and corrosion behavior. Source: Sigma-Aldrich:
- Catalysis: [bdmim]BF4 serves as a solvent or co-catalyst in various catalytic reactions. For instance, it facilitates the recycling of enzymes in transesterification processes and promotes Negishi cross-coupling reactions. Source: Sigma-Aldrich, PubChem: , )
- Organic synthesis: The unique solvating properties of [bdmim]BF4 enable researchers to explore novel reaction pathways and develop new synthetic methodologies. Its stability under various conditions allows for the exploration of reactions involving strong bases or air-sensitive components. Source: Sigma-Aldrich:
1-Butyl-2,3-dimethylimidazolium tetrafluoroborate is an ionic liquid characterized by its unique structure, which consists of a butyl group and two methyl groups attached to the imidazolium cation, paired with the tetrafluoroborate anion. Its molecular formula is with a molecular weight of approximately 240.05 g/mol. This compound appears as a white or colorless to yellow solid or liquid at room temperature, with a melting point of about 34 °C and is soluble in water and organic solvents like methanol and dichloromethane, but insoluble in ether and toluene .
- Decomposition: At elevated temperatures, it may decompose into its constituent parts.
- Nucleophilic Substitution: The imidazolium ring can act as a nucleophile in reactions with electrophiles.
- Coordination Chemistry: It can form complexes with metal ions, enhancing its utility in catalysis and electrochemistry .
The biological activity of 1-butyl-2,3-dimethylimidazolium tetrafluoroborate has been explored in various studies. It exhibits:
- Antimicrobial Properties: Some studies suggest potential antimicrobial activity against certain bacteria and fungi.
- Cell Viability Effects: Research indicates that it can affect cell viability in different cell lines, necessitating further investigation into its cytotoxic effects and potential therapeutic applications .
The synthesis of 1-butyl-2,3-dimethylimidazolium tetrafluoroborate typically involves the following steps:
- Preparation of Imidazolium Salt: The reaction of 1-butyl-2,3-dimethylimidazole with a suitable halide (like bromide) to form the corresponding imidazolium salt.
- Anion Exchange: The halide salt is then reacted with sodium tetrafluoroborate to replace the halide with the tetrafluoroborate anion.
- Purification: The product is purified through recrystallization or extraction methods to achieve high purity levels (>98%) .
1-Butyl-2,3-dimethylimidazolium tetrafluoroborate has several applications across different fields:
- Electrochemistry: Used as an electrolyte in batteries and supercapacitors due to its ionic conductivity.
- Catalysis: Acts as a solvent and catalyst for various organic reactions.
- Material Science: Utilized in the synthesis of nanomaterials and polymers .
Interaction studies involving 1-butyl-2,3-dimethylimidazolium tetrafluoroborate focus on its behavior in various environments:
- Solvent Interactions: Its interactions with different solvents affect solubility and reactivity in chemical processes.
- Metal Complexation: Studies reveal how this ionic liquid interacts with transition metals, influencing catalytic activity and stability .
Several compounds share structural similarities with 1-butyl-2,3-dimethylimidazolium tetrafluoroborate. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Ethyl-3-methylimidazolium tetrafluoroborate | Similar cation structure | Lower viscosity; often used in electrochemistry |
| 1-Butyl-3-methylimidazolium tetrafluoroborate | Similar cation structure | Different alkyl chain length affecting properties |
| 1-Hexyl-2,3-dimethylimidazolium tetrafluoroborate | Longer alkyl chain | Enhanced solubility in organic solvents |
| 1-Methyl-2,3-dimethylimidazolium tetrafluoroborate | Methyl group instead of butyl | More polar; potential for different biological interactions |
These compounds exhibit variations in viscosity, solubility, and reactivity due to differences in their alkyl chain lengths and substituents. The unique combination of properties makes 1-butyl-2,3-dimethylimidazolium tetrafluoroborate particularly valuable for specific applications in electrochemistry and catalysis .
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








